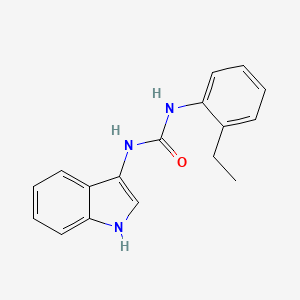

1-(2-ethylphenyl)-3-(1H-indol-3-yl)urea

Description

1-(2-Ethylphenyl)-3-(1H-indol-3-yl)urea is a synthetic urea derivative featuring an indole moiety linked to a 2-ethylphenyl group via a urea bridge. The molecular formula is C17H17N3O, with a molecular weight of 279.34 g/mol (CAS: 941987-60-6) . Its structure combines the hydrogen-bonding capacity of the urea group with the aromatic and hydrophobic properties of indole and ethyl-substituted phenyl rings.

Properties

IUPAC Name |

1-(2-ethylphenyl)-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-2-12-7-3-5-9-14(12)19-17(21)20-16-11-18-15-10-6-4-8-13(15)16/h3-11,18H,2H2,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIVRIYUBIFCPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-ethylphenyl)-3-(1H-indol-3-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an indole moiety, which is well-known for its presence in various biologically active molecules, and a urea functional group, often associated with pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound consists of:

- An indole ring , which contributes to its pharmacological properties.

- A urea group , enhancing its interaction with biological targets.

Research indicates that this compound acts primarily as an orexin receptor agonist . Orexin receptors play a crucial role in regulating various physiological processes, including sleep-wake cycles and appetite control. The modulation of these receptors suggests potential applications in treating conditions such as sleep disorders and metabolic syndromes.

Anticancer Properties

The compound has shown promise in anticancer research. Studies suggest that derivatives of indole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing similar structural features have demonstrated IC50 values indicating effective inhibition of cell proliferation in cancer models .

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties. The presence of the indole moiety in this compound may contribute to its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by excessive inflammation.

Study 1: Orexin Receptor Agonism

A study evaluated the agonistic effects of this compound on orexin receptors. The results indicated a significant increase in orexin receptor activity, suggesting its potential utility in managing sleep disorders.

Study 2: Anticancer Activity

In vitro studies assessed the anticancer activity of the compound against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited an IC50 value comparable to established anticancer agents, indicating its potential as a therapeutic candidate .

Study 3: Anti-inflammatory Mechanisms

Research into the anti-inflammatory effects revealed that this compound could inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism through which it may exert protective effects in inflammatory conditions.

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Para vs. Ortho Substitution

The para-ethylphenyl isomer (1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea) shares the same molecular formula (C17H17N3O ) but differs in the ethyl group’s position on the phenyl ring. This positional change alters steric and electronic properties:

Substituent Variations on the Aryl Group

Methyl vs. Methoxy Substituents

- 1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea (C18H19N3O, MW: 293.37 g/mol): The ethyl linker between indole and urea increases flexibility, while the 2-methylphenyl group enhances hydrophobicity .

Halogenated and Nitro Derivatives

These modifications can enhance electrophilicity or metal-binding capacity, relevant for enzyme inhibition .

Core Structural Modifications

Urea vs. Thiadiazole/Pyrazole Cores

- Indole chalcones (e.g., (E)-1-(furan-3-yl)-3-(1H-indol-3-yl)prop-2-en-1-one): The α,β-unsaturated ketone core enables conjugation, influencing anti-tubercular activity (MIC: 210 μM) .

Hydrazide and Pyrrole-dione Derivatives

- N2-[1-(2-Hydroxyphenyl)ethylidene]-N2000-(1H-indol-3-ylmethylene)carbonic dihydrazide (C18H17N5O2): The hydrazide group facilitates intramolecular hydrogen bonding (O–H⋯N), which may stabilize its bioactive conformation .

- 1-(2-Hydroxyethyl)-3-[(2-hydroxyethyl)amino]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione: The pyrrole-dione core introduces additional hydrogen-bond acceptors, relevant for protein interactions .

Structural and Functional Analysis Table

Key Research Findings

- Hydrogen-Bonding Capacity : Urea derivatives generally exhibit stronger hydrogen-bonding than thiadiazole or pyrazole analogs, critical for target engagement .

- Biological Activity Trends : Anti-tubercular indole chalcones () and anticancer pyrazole-thioamides () highlight the importance of substituent electronegativity and conjugation in activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.